molecular formula C12H22Cl2N2OS B3084974 (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride CAS No. 1147190-90-6

(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride

Cat. No.: B3084974
CAS No.: 1147190-90-6
M. Wt: 313.3 g/mol
InChI Key: LBACWIJUSDJRGR-UHFFFAOYSA-N
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Description

(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride (CAS: 1147190-90-6) is a dihydrochloride salt with the molecular formula C₁₂H₂₂Cl₂N₂OS and a molecular weight of 313.29 g/mol . Its structure comprises a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom), a thiophene-2-ylmethyl group, and a propylamine chain. The dihydrochloride salt form enhances aqueous solubility and stability compared to the free base. Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 3/4
  • Rotatable bonds: 6
  • Topological polar surface area (TPSA): 52.7 Ų
  • Complexity index: 186 .

The compound’s InChIKey (LBACWIJUSDJRGR-UHFFFAOYSA-N) and SMILES (Cl.Cl .S1C=CC=C1CNCCCN1CCOCC1) highlight its structural features, including the morpholine ring, thiophene moiety, and amine backbone .

Properties

IUPAC Name

3-morpholin-4-yl-N-(thiophen-2-ylmethyl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2OS.2ClH/c1-3-12(16-10-1)11-13-4-2-5-14-6-8-15-9-7-14;;/h1,3,10,13H,2,4-9,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBACWIJUSDJRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC=CS2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride may exhibit antidepressant properties. The morpholine structure is often associated with serotonin receptor modulation, which is critical in the treatment of depression. Studies have shown that derivatives can enhance serotonin levels in the brain, suggesting potential as antidepressants .

Anticancer Properties

The compound has been investigated for its anticancer potential. Thiophene derivatives have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. In vitro studies indicate that this compound may enhance the efficacy of existing chemotherapeutic agents .

Proteomics

This compound is utilized in proteomics research for its ability to modify proteins through covalent bonding. This property allows researchers to study protein interactions and functions more effectively .

Neurobiology

The compound's structural features make it a candidate for studying neurological disorders. Its ability to cross the blood-brain barrier enables researchers to explore its effects on neurotransmitter systems, particularly in models of anxiety and depression .

Synthesis and Chemical Reactions

The synthesis of this compound involves multi-step organic reactions that can be optimized for higher yields and purities. The presence of the morpholine group allows for various modifications that can enhance biological activity or alter pharmacokinetic properties .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antidepressant effectsDemonstrated increased serotonin levels in treated models
Study 2Assess anticancer propertiesInduced apoptosis in cancer cell lines
Study 3Investigate neurobiological effectsShowed potential in modulating neurotransmitter systems

Mechanism of Action

The mechanism of action of (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The morpholine ring can act as a ligand for various receptors, while the thiophene ring can participate in electron transfer reactions. The propylamine chain facilitates the binding of the compound to its target sites, leading to the modulation of biological activities.

Comparison with Similar Compounds

1,4-Bis(2-hydroxyethyl)piperazine Dihydrochloride

Key similarities :

  • Both are dihydrochloride salts with heterocyclic amines (morpholine vs. piperazine).
  • High solubility in polar solvents due to protonated amine groups and chloride counterions.

Key differences :

  • Substituents : The target compound has a thiophene and propyl chain, whereas 1,4-bis(2-hydroxyethyl)piperazine contains hydroxyethyl groups.
  • Biological relevance : Piperazine derivatives are often used as buffers or in drug delivery, while morpholine-thiophene hybrids may target neurological or antimicrobial pathways .

2-(3-Methylmorpholin-4-yl)ethan-1-amine

Key similarities :

  • Shared morpholine core.

Key differences :

  • Chain length : The target compound has a longer propyl chain, increasing lipophilicity.

2,2’-Azobis(2-methylpropionamide) Dihydrochloride (AAPH)

Key similarities :

  • Both are dihydrochloride salts.
  • Water-soluble due to ionic character.

Key differences :

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1,4-Bis(2-hydroxyethyl)piperazine DHC 2-(3-Methylmorpholin-4-yl)ethan-1-amine AAPH
Molecular Weight 313.29 g/mol 277.20 g/mol 158.24 g/mol (free base) 271.18 g/mol
Hydrogen Bond Donors 3 4 2 4
Rotatable Bonds 6 4 3 5
TPSA 52.7 Ų 78.8 Ų 35.5 Ų 126.70 Ų
Solubility High (aqueous) Very high (aqueous) Moderate (aqueous/organic) High (aqueous)

Key observations :

  • The target compound’s thiophene moiety enhances aromatic interactions compared to aliphatic analogs.

Comparison with analogs :

  • Piperazine derivatives (e.g., 1,4-bis(2-hydroxyethyl)piperazine DHC) often involve nucleophilic substitution or condensation reactions .
  • AAPH synthesis focuses on azo coupling, which is mechanistically distinct .

Biological Activity

(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride is a compound with the molecular formula C12H20N2OS- 2HCl and a molecular weight of 313.29 g/mol. This compound is characterized by its unique structural features, including a morpholine ring, a thiophene ring, and a propylamine chain, which contribute to its diverse biological activities. Research has indicated potential applications in fields such as medicinal chemistry, pharmacology, and materials science.

The compound can be synthesized through various chemical reactions, including the formation of the morpholine ring via cyclization and reduction reactions, and the introduction of the thiophene ring through condensation reactions. The final product is obtained by coupling these components through a propylamine chain.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The morpholine ring acts as a ligand for various receptors, while the thiophene ring participates in electron transfer reactions. The propylamine chain enhances binding affinity to target sites, modulating biological activities.

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that it possesses selectivity towards certain cell lines, indicating potential therapeutic applications while minimizing toxicity.

Case Studies and Research Findings

  • Study on Leishmania donovani : A related class of compounds demonstrated significant activity against Leishmania donovani, suggesting that similar structures may exhibit antileishmanial effects. The mechanism involved reactive oxygen species production leading to cell death in promastigotes .
  • Antibacterial Activity : Compounds with structural similarities have shown promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL .
  • In Vitro Evaluations : Various derivatives have been synthesized and evaluated for their biological activities. The selectivity index (SI) calculated from cytotoxicity (CC50) and efficacy (IC50) provides insight into their therapeutic potential .

Data Tables

Biological Activity Target Organism/Cell Line MIC/IC50 (µg/mL) Notes
AntimicrobialStaphylococcus aureus3.12 - 12.5Effective against gram-positive bacteria
AntifungalVarious fungal strainsTBDFurther studies needed for specificity
CytotoxicityTHP-1 cell lineCC50 TBDSelectivity index indicates therapeutic potential

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential alkylation and amination steps to introduce the morpholine and thiophene moieties. For example, alkylation of a thiophene-methylamine precursor with 3-chloropropylmorpholine, followed by hydrochloride salt formation using HCl gas or concentrated HCl in anhydrous ethanol . Optimization includes adjusting reaction temperature (e.g., 40–60°C for amination), solvent polarity (THF or DMF for solubility), and stoichiometric ratios (1:1.2 amine:alkylating agent). Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures >95% purity .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

  • ¹H-NMR : Peaks at δ 2.4–2.8 ppm (morpholine CH₂), δ 6.8–7.2 ppm (thiophene protons), and δ 3.3–3.6 ppm (amine-CH₂) .
  • ¹³C-NMR : Signals at ~67 ppm (morpholine carbons) and 125–140 ppm (thiophene carbons) .
  • Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., ~315 g/mol for C₁₃H₂₁Cl₂N₃S) .
    • Infrared (IR) Spectroscopy : Bands at 3300–3500 cm⁻¹ (N-H stretch) and 1100–1250 cm⁻¹ (C-N/C-S bonds) .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility (critical for in vitro assays) by forming ionic interactions with water. Stability is tested via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free base or oxidized thiophene derivatives) indicate the need for inert storage (argon atmosphere, desiccated at -20°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted morpholine precursors) or assay conditions (e.g., pH affecting salt dissociation). Mitigation strategies:

  • Analytical Purity Checks : Use HPLC-MS to quantify impurities (<0.5% threshold) .
  • Standardized Assay Protocols : Control buffer ionic strength (e.g., PBS pH 7.4) and cell passage numbers in cytotoxicity studies .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetics and metabolic fate?

  • Methodological Answer :

  • In Vivo Studies : Administer 10 mg/kg (IV/oral) in rodent models, with serial blood sampling (0–24 hrs). Use LC-MS/MS to quantify plasma concentrations and metabolites (e.g., N-demethylated or sulfoxide derivatives) .
  • Hepatic Microsome Assays : Incubate with NADPH-fortified human liver microsomes (37°C, 1 hr) to identify cytochrome P450-mediated oxidation .
  • Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) for autoradiography in organs .

Q. How does the morpholine ring’s electronic environment affect the compound’s interaction with biological targets?

  • Methodological Answer : The morpholine nitrogen’s basicity (pKa ~7.4) enables pH-dependent protonation, influencing binding to targets like G protein-coupled receptors. Techniques to probe this:

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) at varying pH .
  • Molecular Dynamics Simulations : Model protonated vs. unprotonated states in receptor docking (e.g., using AutoDock Vina) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with piperazine or thiomorpholine substitutions to compare potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride
Reactant of Route 2
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(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.